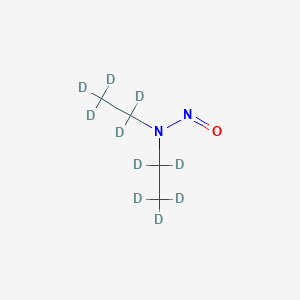
N-Nitrosodiethylamine-d10
Übersicht
Beschreibung
N-Nitrosodiethylamine-d10: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Nitrosodiethylamine, a member of the nitrosamines family, which are known for their carcinogenic properties. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic composition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Nitrosodiethylamine-d10 is synthesized through the nitrosation of diethylamine using isotopically labeled nitrosating agents. The reaction typically involves the use of sodium nitrite and an acid, such as hydrochloric acid, under controlled temperature conditions to ensure the formation of the nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The compound is often produced in specialized facilities equipped to handle hazardous materials and ensure worker safety .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitrosodiethylamine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Nitroso oxides and other oxidized derivatives.
Reduction: Diethylamine and other reduced forms.
Substitution: Various substituted nitrosamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Nitrosodiethylamine-d10 is used as a reference standard in analytical chemistry for the quantification and detection of nitrosamines in various samples. It is also used in studies involving the synthesis and reactivity of nitrosamines .
Biology: In biological research, this compound is used to study the effects of nitrosamines on cellular processes, including DNA damage and repair mechanisms. It serves as a model compound to understand the carcinogenic potential of nitrosamines .
Medicine: this compound is used in toxicological studies to assess the risk associated with nitrosamine exposure in pharmaceuticals and other consumer products. It helps in understanding the metabolic pathways and potential health risks of nitrosamines .
Industry: In the industrial sector, this compound is used in quality control processes to ensure the safety and compliance of products with regulatory standards. It is also used in the development of new materials and chemicals .
Wirkmechanismus
N-Nitrosodiethylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to mutations and potential carcinogenesis. The compound undergoes metabolic activation, often involving cytochrome P450 enzymes, to form reactive intermediates that can alkylate DNA. This process disrupts normal cellular functions and can lead to tumor formation .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodimethylamine: Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiisopropylamine: Similar in structure but with different alkyl groups.
N-Nitrosodipropylamine: Contains propyl groups instead of ethyl groups.
Uniqueness: N-Nitrosodiethylamine-d10 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Its isotopic composition allows for precise quantification and detection in complex mixtures, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQDOYYEUMPFS-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)


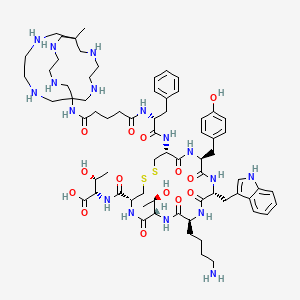

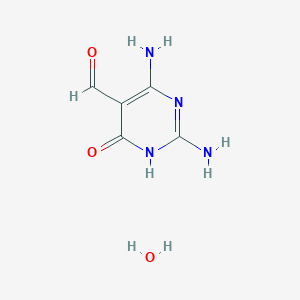

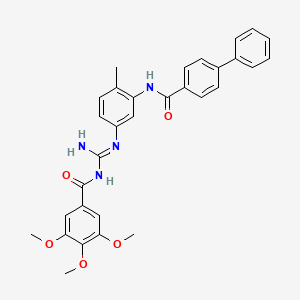
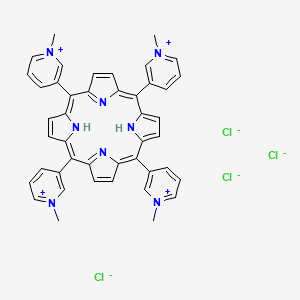
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)


